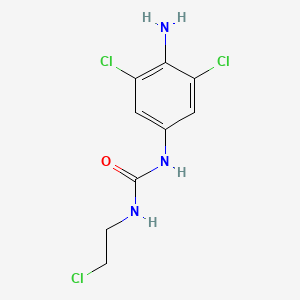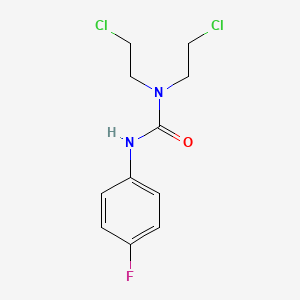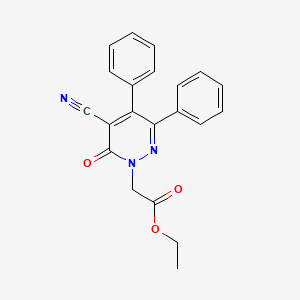
Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl cyanoacetate, trifluoroacetic anhydride, and methoxyamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, followed by cyclization and esterification steps to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation can yield 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
- Reduction can produce 4-methoxy-2-(trifluoromethyl)pyrimidine-5-methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to active sites of enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
- Ethyl-4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl-2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Comparison: Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its chloro and amino analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C9H9F3N2O3 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC名 |
ethyl 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9F3N2O3/c1-3-17-7(15)5-4-13-8(9(10,11)12)14-6(5)16-2/h4H,3H2,1-2H3 |
InChIキー |
LVBJEYGOIQQEFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)

![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)

![1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole](/img/structure/B13999027.png)






![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)

